
Ursodeoxycholic acid-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ursodeoxycholic acid-d4 is a deuterated form of ursodeoxycholic acid, a secondary bile acid. Ursodeoxycholic acid is naturally produced in the liver and is involved in the metabolism of cholesterol. The deuterated form, this compound, is used as an internal standard in various analytical methods, particularly in mass spectrometry, due to its stability and distinguishable mass difference from the non-deuterated form .
準備方法
Synthetic Routes and Reaction Conditions: Ursodeoxycholic acid-d4 can be synthesized through the deuteration of ursodeoxycholic acid. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterated reagents under specific conditions. One common method involves the use of deuterated water (D2O) in the presence of a catalyst to facilitate the exchange reaction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis. The process starts with the extraction of ursodeoxycholic acid from natural sources, followed by its deuteration. The reaction conditions are optimized to ensure high yield and purity of the deuterated product. The final product is then purified using techniques such as crystallization or chromatography .
化学反応の分析
Types of Reactions: Ursodeoxycholic acid-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form oxo derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups in this compound can undergo substitution reactions to form esters or ethers
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for esterification and etherification reactions
Major Products:
Oxidation: Oxo derivatives of this compound.
Reduction: Dihydro derivatives.
Substitution: Ester and ether derivatives
科学的研究の応用
Ursodeoxycholic acid-d4 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of bile acids and related compounds.
Biology: Helps in studying the metabolism and transport of bile acids in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of ursodeoxycholic acid.
Industry: Employed in the development of new formulations and drug delivery systems to enhance the bioavailability of ursodeoxycholic acid
作用機序
Ursodeoxycholic acid-d4, like its non-deuterated counterpart, exerts its effects by interacting with bile acid receptors and transporters. It reduces the cholesterol content in bile by inhibiting the absorption of cholesterol in the intestine and promoting its excretion. This helps in dissolving cholesterol-rich gallstones and improving liver function in cholestatic liver diseases. The molecular targets include bile salt export pump (BSEP) and sodium/taurocholate cotransporting polypeptide (NTCP) .
類似化合物との比較
Chenodeoxycholic acid: Another bile acid with similar properties but different hydroxylation pattern.
Lithocholic acid: A secondary bile acid with a different metabolic pathway.
Cholic acid: A primary bile acid with a different hydroxylation pattern.
Uniqueness: Ursodeoxycholic acid-d4 is unique due to its deuterated nature, which makes it an ideal internal standard for analytical methods. Its stability and distinguishable mass difference from non-deuterated compounds enhance the accuracy and precision of quantitative analyses .
特性
分子式 |
C24H40O4 |
|---|---|
分子量 |
396.6 g/mol |
IUPAC名 |
(4R)-4-[(3R,5S,7S,8R,10S,13R,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18?,19?,20+,22+,23+,24-/m1/s1/i8D2,12D2 |
InChIキー |
RUDATBOHQWOJDD-UQDNBFFBSA-N |
異性体SMILES |
[2H]C1(C[C@]2([C@H](C[C@@H]([C@@H]3C2CC[C@]4(C3CC[C@@H]4[C@H](C)CCC(=O)O)C)O)C([C@@H]1O)([2H])[2H])C)[2H] |
正規SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


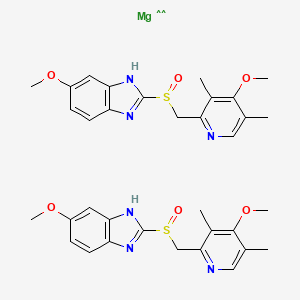
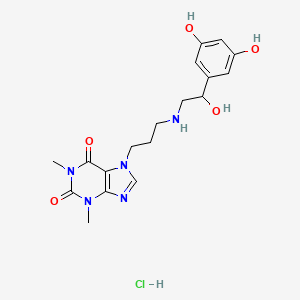
![3-Methyl-1-[2-pyridin-2-yl-6-[(2,3,4-trifluorophenoxy)methyl]pyrimidin-4-yl]azetidine-3-carbonitrile](/img/structure/B10775834.png)


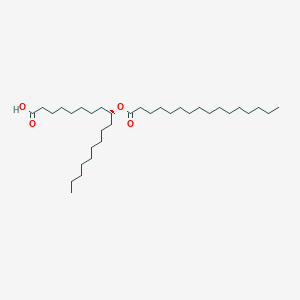
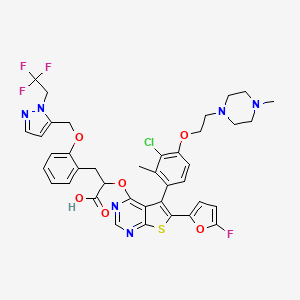
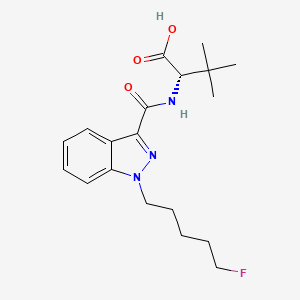
![2-(3,4-dichlorophenyl)-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylacetamide](/img/structure/B10775885.png)
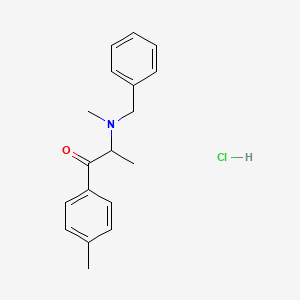

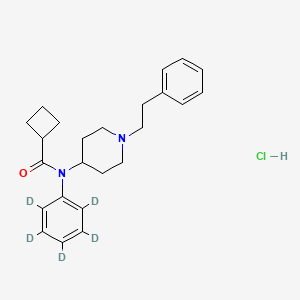
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate](/img/structure/B10775921.png)
![(1R,9S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10775925.png)
